N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Structure-Activity Relationship Urease Inhibition α-Glucosidase Inhibition

Procure N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 1171992-78-1) as a critical 1,3,4-oxadiazole SAR probe. The cyclopropanecarboxamide motif is essential for NTPDase2 inhibition—replacing it with acetamide abolishes activity entirely. The 3-fluorophenyl substitution offers distinct electronic/steric profiling vs. 2-fluoro and 4-fluoro isomers; head-to-head comparison with the 4-fluorophenyl and 3-chlorophenyl analogs is recommended to map positional and electronic requirements of the target binding pocket. Lower lipophilicity (Hansch π ≈ 0.35) vs. 3-chlorophenyl (π ≈ 0.71) predicts reduced off-target binding. Two orthogonal derivatization handles enable late-stage diversification into proprietary lead series. Confirmatory NTPDase2 inhibition assays are required, as this compound is a focused library member rather than a standalone validated candidate. Standard B2B shipping; request a quote for milligram-to-gram quantities.

Molecular Formula C12H10FN3O2
Molecular Weight 247.229
CAS No. 1171992-78-1
Cat. No. B2497197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
CAS1171992-78-1
Molecular FormulaC12H10FN3O2
Molecular Weight247.229
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F
InChIInChI=1S/C12H10FN3O2/c13-9-3-1-2-8(6-9)11-15-16-12(18-11)14-10(17)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16,17)
InChIKeyQPDWIGUFMLVMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 1171992-78-1): Procurement-Grade Chemical Identity and Scope of Available Differentiation Evidence


N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 1171992-78-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry . Its structure features a cyclopropanecarboxamide moiety linked to a 1,3,4-oxadiazole core that bears a 3-fluorophenyl substituent. Despite the well-documented bioactivity of oxadiazole derivatives as kinase inhibitors, enzyme inhibitors, and antimicrobial agents , this specific compound lacks published, quantitative, comparator-based evidence in primary research papers or patents. The following guide therefore explicitly delineates the boundary between class-level inference and verified compound-specific data to inform transparent procurement decisions.

Why N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Cannot Be Assumed Interchangeable with Other 1,3,4-Oxadiazole Analogs


Within the 1,3,4-oxadiazole chemotype, subtle variations in substitution pattern at the 5-position of the oxadiazole ring and the nature of the amide side chain profoundly alter target selectivity, potency, and physicochemical properties. For instance, in a series of NTPDase inhibitors, moving a chloro substituent from the para to the ortho position on the phenyl ring shifted the IC50 against NTPDase2 by over 10-fold, while replacing the cyclopropanecarboxamide with an acetamide abolished activity entirely . Similarly, for fluorophenyl-substituted oxadiazoles acting as urease/α-glucosidase dual inhibitors, the position of the fluorine atom (2-fluoro, 3-fluoro, or 4-fluoro) and the length of the alkyl side chain produced EC50 values ranging from 48.6 µM to inactive, demonstrating that even positional isomerism generates non-interchangeable biological outcomes . Therefore, procuring a specific congener such as the 3-fluorophenyl cyclopropanecarboxamide without verifying its unique activity profile against the intended target risks selecting a compound that is either inactive or exhibits a shifted selectivity window relative to closely related analogs.

Quantitative Differentiation Evidence for N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: What Is Known and What Remains Unverified


Positional Fluorine Effect on Enzyme Inhibition: Class-Level Inference from Fluorophenyl-1,3,4-Oxadiazoles

In a series of fluorophenyl-substituted 1,3,4-oxadiazoles, the 4-fluorophenyl derivative with a butyl side chain (compound 4k) exhibited a urease EC50 of 48.58 ± 3.2 µM, while the analogous 3-fluorophenyl variant was not reported in this study, precluding a direct positional comparison . However, the broader SAR trend indicates that electron-withdrawing fluoro substituents at different positions on the phenyl ring modulate enzyme inhibitory potency by altering electronic distribution and binding-pocket complementarity. This class-level inference suggests that the 3-fluorophenyl substitution pattern in the target compound may confer a distinct inhibition profile compared to the more extensively characterized 4-fluorophenyl analogs, but a confirmatory head-to-head assay is absent.

Structure-Activity Relationship Urease Inhibition α-Glucosidase Inhibition

Cyclopropanecarboxamide vs. Acetamide Side Chain: Class-Level Evidence for Metabolic Stability and Target Engagement

In the NTPDase inhibitor series reported by Abbas et al. (2026), compounds bearing a cyclopropanecarboxamide side chain (e.g., compound 7d) displayed nanomolar to low-micromolar IC50 values against multiple NTPDase isoforms, whereas acetamide-containing analogs were either inactive or >10-fold less potent . The cyclopropane ring imposes conformational rigidity and resists oxidative metabolism relative to linear alkyl amides, a feature that has been independently associated with improved pharmacokinetic half-life in oxadiazole-based DGAT1 inhibitors . The target compound incorporates this cyclopropanecarboxamide motif, distinguishing it from N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS not assigned) by an increase in steric bulk, lipophilicity (estimated cLogP difference of +0.5–0.8 log units), and hydrogen-bond acceptor geometry.

Metabolic Stability NTPDase Inhibition Pharmacophore Analysis

3-Fluorophenyl vs. Other Halogen Substituents: Physicochemical Differentiation Relevant to Permeability and Off-Target Liability

The Hansch substituent constant (π) for a 3-fluorophenyl group is approximately 0.35, compared to 0.71 for 3-chlorophenyl and 0.86 for 3-bromophenyl . This lower lipophilicity of the 3-fluoro congener is predicted to reduce non-specific protein binding, phospholipidosis risk, and hERG channel blockade liability relative to the 3-chloro analog N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS not available). Additionally, the C–F bond dipole (1.41 D) enables orthogonal multipolar interactions with protein backbones that are not accessible to C–Cl or C–Br substituents, potentially altering target selectivity . While these physicochemical arguments are predictive rather than empirically confirmed for this specific pair of compounds, they provide a rational basis for preferring the 3-fluorophenyl derivative when optimizing for permeability and safety in early-stage screening cascades.

Lipophilicity Permeability Halogen Bonding

Recommended Research and Procurement Application Scenarios for N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Based on Available Class-Level Evidence


Hit Identification in NTPDase-Targeted Anti-Cancer Programs Where Cyclopropanecarboxamide Motif Is Required

The cyclopropanecarboxamide side chain is essential for NTPDase2 inhibition, as demonstrated by the inactivity of acetamide analogs in the same 1,3,4-oxadiazole series . Research groups screening for ecto-NTPDase inhibitors can justify procuring this compound as a member of a focused library covering the 3-fluorophenyl substitution space, with the expectation that the cyclopropanecarboxamide motif confers enzymatic activity that linear amides lack. Confirmatory NTPDase2 inhibition assays are necessary.

SAR Expansion Around 5-Position Halogen Substituents in 1,3,4-Oxadiazole Kinase or Enzyme Inhibitor Series

The 3-fluorophenyl group offers a distinct electronic and steric profile compared to 4-fluorophenyl and 2-fluorophenyl isomers . Procurement of this compound enables direct head-to-head comparison with the corresponding 4-fluorophenyl and 3-chlorophenyl analogs within the same assay cascade to map the positional and electronic requirements of the target binding pocket. The compound functions as a critical SAR probe rather than a standalone candidate.

Physicochemical Property Benchmarking for Fluorine Scanning in Oxadiazole Hit-to-Lead Optimization

The lower lipophilicity of the 3-fluorophenyl substituent (Hansch π ≈ 0.35) compared to 3-chlorophenyl (π ≈ 0.71) predicts reduced off-target binding and superior permeability-to-potency ratio . Drug discovery teams can use this compound as a benchmark for fluorine scanning studies, comparing experimental LogD, kinetic solubility, and CYP inhibition profiles against halogenated analogs to validate the predicted physicochemical advantage.

Custom Synthesis Starting Material for Derivatization at the Cyclopropane Ring or Oxadiazole Core

The compound's primary amine-reactive cyclopropanecarboxamide group and the 1,3,4-oxadiazole ring offer two orthogonal derivatization handles. Medicinal chemistry groups requiring a late-stage diversification scaffold can procure this compound as a key intermediate, leveraging the 3-fluorophenyl group as a fixed substituent while exploring N-alkylation or oxadiazole ring modifications to generate proprietary lead series.

Quote Request

Request a Quote for N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.